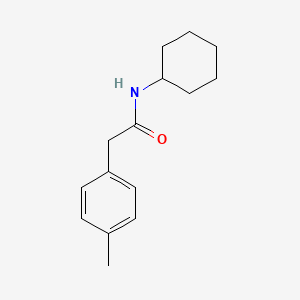![molecular formula C19H22N2O5 B5853455 2-(3,4-dimethoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5853455.png)
2-(3,4-dimethoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide is a chemical compound that belongs to the class of ethanimidamides. It is also known as DMPEA-NMPS and is used in scientific research for various purposes.
Mecanismo De Acción
The mechanism of action of DMPEA-NMPS involves its binding to the sigma-1 receptor, which leads to the modulation of various cellular processes. The sigma-1 receptor is known to be involved in the regulation of calcium ion channels, which are important for the transmission of signals in the nervous system. DMPEA-NMPS has been shown to modulate the activity of these channels, leading to changes in cellular signaling and function.
Biochemical and Physiological Effects:
DMPEA-NMPS has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of calcium ion channels, leading to changes in cellular signaling and function. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation. Additionally, DMPEA-NMPS has been shown to have analgesic and anti-inflammatory effects, making it a potential therapeutic agent for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMPEA-NMPS is its high affinity for the sigma-1 receptor, making it a valuable tool for studying the function and regulation of this protein. Additionally, DMPEA-NMPS has been shown to have neuroprotective, analgesic, and anti-inflammatory effects, making it a potential therapeutic agent for various conditions. However, one of the limitations of DMPEA-NMPS is its potential toxicity, which needs to be carefully considered when using this compound in laboratory experiments.
Direcciones Futuras
There are several future directions for the research on DMPEA-NMPS. One direction is to further investigate its mechanism of action and its effects on cellular signaling and function. Another direction is to explore its potential therapeutic applications, particularly for the treatment of pain and inflammation. Additionally, future research could focus on the development of new derivatives of DMPEA-NMPS with improved efficacy and safety profiles. Overall, DMPEA-NMPS is a promising compound with potential applications in scientific research and therapeutics.
Métodos De Síntesis
The synthesis of DMPEA-NMPS involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methoxyphenylacetic acid to form the intermediate product, which is then reacted with ethylenediamine to obtain the final product. The reaction takes place in the presence of a catalyst and under controlled conditions to ensure the purity and yield of the product.
Aplicaciones Científicas De Investigación
DMPEA-NMPS has been used in scientific research for various purposes. It is used as a ligand for the sigma-1 receptor, which is a protein that is involved in various physiological processes such as pain perception, memory, and mood regulation. DMPEA-NMPS has been shown to have a high affinity for the sigma-1 receptor, making it a valuable tool for studying the function and regulation of this protein.
Propiedades
IUPAC Name |
[(Z)-[1-amino-2-(3,4-dimethoxyphenyl)ethylidene]amino] 2-(4-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-23-15-7-4-13(5-8-15)12-19(22)26-21-18(20)11-14-6-9-16(24-2)17(10-14)25-3/h4-10H,11-12H2,1-3H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDQEJNCFPUJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)ON=C(CC2=CC(=C(C=C2)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC(=O)O/N=C(/CC2=CC(=C(C=C2)OC)OC)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-2-(3,4-dimethoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B5853374.png)






![4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5853425.png)

![3-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5853439.png)
![N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5853453.png)
![4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5853458.png)

![3-[(4-fluoro-3-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5853479.png)